2,4-Dichloro-6-cyclohexylphenol
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Overview
Description
2,4-Dichloro-6-cyclohexylphenol is an organic compound characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-cyclohexylphenol typically involves the chlorination of cyclohexylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-cyclohexylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the cyclohexyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace the chlorine atoms.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dechlorinated phenols or modified cyclohexyl derivatives.
Substitution: Phenolic compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-6-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-cyclohexylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The presence of chlorine atoms and the cyclohexyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichlorophenol: Lacks the cyclohexyl group, making it less hydrophobic and potentially less biologically active.
2,4-Dichloro-6-methylphenol: Contains a methyl group instead of a cyclohexyl group, which can alter its chemical and biological properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different functional groups and applications.
Uniqueness: 2,4-Dichloro-6-cyclohexylphenol is unique due to the presence of both chlorine atoms and a cyclohexyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific biological interactions, making it valuable for various research and industrial applications.
Properties
CAS No. |
39206-07-0 |
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Molecular Formula |
C12H14Cl2O |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2,4-dichloro-6-cyclohexylphenol |
InChI |
InChI=1S/C12H14Cl2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI Key |
SFOQFDXYGLDALW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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